R8-T198wt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

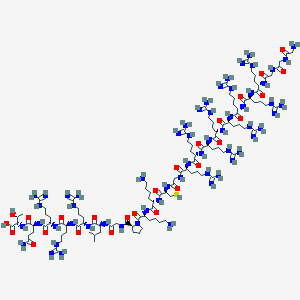

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H211N59O26S/c1-57(2)50-73(96(191)165-70(32-18-48-148-111(136)137)92(187)163-68(30-16-46-146-109(132)133)91(186)164-69(31-17-47-147-110(134)135)93(188)167-71(34-35-76(115)172)95(190)169-82(58(3)171)100(195)196)154-80(176)55-152-98(193)75-33-19-49-170(75)99(194)72(21-5-7-37-113)168-94(189)61(20-4-6-36-112)166-97(192)74(56-197)155-81(177)54-151-83(178)59(22-8-38-138-101(116)117)156-85(180)62(24-10-40-140-103(120)121)158-87(182)64(26-12-42-142-105(124)125)160-89(184)66(28-14-44-144-107(128)129)162-90(185)67(29-15-45-145-108(130)131)161-88(183)65(27-13-43-143-106(126)127)159-86(181)63(25-11-41-141-104(122)123)157-84(179)60(23-9-39-139-102(118)119)153-79(175)53-150-78(174)52-149-77(173)51-114/h57-75,82,171,197H,4-56,112-114H2,1-3H3,(H2,115,172)(H,149,173)(H,150,174)(H,151,178)(H,152,193)(H,153,175)(H,154,176)(H,155,177)(H,156,180)(H,157,179)(H,158,182)(H,159,181)(H,160,184)(H,161,183)(H,162,185)(H,163,187)(H,164,186)(H,165,191)(H,166,192)(H,167,188)(H,168,189)(H,169,190)(H,195,196)(H4,116,117,138)(H4,118,119,139)(H4,120,121,140)(H4,122,123,141)(H4,124,125,142)(H4,126,127,143)(H4,128,129,144)(H4,130,131,145)(H4,132,133,146)(H4,134,135,147)(H4,136,137,148)/t58-,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,82+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRNEKGCZRAELC-NBQUZRIMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H211N59O26S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2820.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

R8-T198wt: A Targeted Peptide Inhibitor of Pim-1 Kinase for Prostate Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostate cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for hormone-refractory disease. The serine/threonine kinase Pim-1 is a key proto-oncogene implicated in prostate tumorigenesis through its roles in cell cycle progression and the inhibition of apoptosis. R8-T198wt is a novel, cell-permeable peptide inhibitor specifically designed to target Pim-1 kinase. This peptide, derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1, competitively inhibits Pim-1 activity, leading to the stabilization of p27Kip1. The subsequent nuclear accumulation of p27Kip1 in prostate cancer cells induces G1 cell cycle arrest and triggers apoptosis. Preclinical studies in the DU145 human prostate cancer cell line and in corresponding xenograft models have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in synergistic combination with taxanes. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and the underlying signaling pathways of this compound.

Core Mechanism of Action

This compound is a synthetic peptide composed of the wild-type C-terminal sequence of p27Kip1 (T198wt) fused to an octa-arginine (R8) cell-penetrating peptide sequence. This design facilitates efficient intracellular delivery. The primary mechanism of action of this compound is the direct inhibition of Pim-1 kinase activity.[1]

Pim-1 kinase phosphorylates p27Kip1 at the Threonine-198 residue. This phosphorylation event serves as a signal for the cytoplasmic mislocalization and subsequent proteasome-dependent degradation of p27Kip1. By acting as a competitive substrate, this compound binds to the active site of Pim-1, thereby preventing the phosphorylation of endogenous p27Kip1.[1]

The inhibition of p27Kip1 phosphorylation leads to its stabilization and accumulation within the nucleus. Nuclear p27Kip1 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, p27Kip1 blocks the G1/S phase transition of the cell cycle, leading to G1 arrest.[1] Prolonged G1 arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death. This targeted action against a key driver of prostate cancer proliferation, with minimal effects on normal cells, underscores the therapeutic potential of this compound.[1]

Quantitative Preclinical Data

The anti-tumor effects of this compound have been quantified in a series of in vitro and in vivo experiments using the DU145 human prostate cancer cell line, which exhibits high Pim-1 expression.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Experimental Context |

| Pim-1 Binding Affinity (KD) | 323 nM | - | Surface Plasmon Resonance |

| Pim-1 Inhibition | Dose-dependent | DU145 | Inhibition of p27Kip1 phosphorylation |

| Cell Growth Inhibition | Dose-dependent | DU145 | 72h treatment |

| G1 Cell Cycle Arrest | Significant increase | DU145 | 20 µM this compound for 24h |

| Apoptosis Induction | Significant increase | DU145 | 20 µM this compound for 72h |

Data synthesized from Morishita et al., J Biol Chem, 2011.

Table 2: In Vivo Efficacy of this compound in DU145 Xenograft Model

| Treatment Group | Dosage & Schedule | Mean Tumor Volume Reduction | Notes |

| This compound | 25 mg/kg, i.p., daily | Significant inhibition vs. control | - |

| Taxol | 10 mg/kg, i.p., weekly | Moderate inhibition | - |

| This compound + Taxol | Combination | Synergistic inhibition | Overcame Taxol resistance |

Data synthesized from Morishita et al., J Biol Chem, 2011.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in prostate cancer cells.

Experimental Workflow: In Vitro Cell Viability Assay

Caption: Workflow for assessing cell viability after this compound treatment.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.

In Vitro Pim-1 Kinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on Pim-1 kinase-mediated phosphorylation of p27Kip1.

Materials:

-

Recombinant active Pim-1 kinase

-

GST-p27Kip1 (full-length) as substrate

-

This compound, R8-T198mu (mutant control), and Arg8 peptides

-

Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager system

Procedure:

-

Prepare reaction mixtures containing kinase assay buffer, 1 µg of GST-p27Kip1 substrate, and varying concentrations of this compound or control peptides.

-

Pre-incubate the mixtures for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 100 ng of active Pim-1 kinase and 10 µCi of [γ-32P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding 2X SDS sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of 32P into the GST-p27Kip1 band using a phosphorimager to quantify the level of phosphorylation and, consequently, the inhibition by this compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of prostate cancer cells.

Materials:

-

DU145 human prostate cancer cells

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound peptide

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed DU145 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with 20 µM this compound or a vehicle control for 24 hours.

-

Harvest the cells by trypsinization, collect the supernatant, and combine them.

-

Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with this compound.

Materials:

-

DU145 cells and culture medium

-

This compound peptide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat DU145 cells with 20 µM this compound or vehicle control for 72 hours as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Male athymic nude mice (4-6 weeks old)

-

DU145 human prostate cancer cells

-

Matrigel

-

This compound peptide, Taxol, and vehicle control solutions

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of 5 x 106 DU145 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Taxol, combination).

-

Administer treatments as per the defined schedule (e.g., this compound at 25 mg/kg daily via intraperitoneal injection).

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p27Kip1 levels).

Conclusion

This compound represents a promising targeted therapeutic agent for prostate cancer. Its well-defined mechanism of action, centered on the inhibition of Pim-1 kinase and the subsequent restoration of the tumor-suppressive functions of p27Kip1, provides a strong rationale for its continued development. The preclinical data robustly support its efficacy in inducing cell cycle arrest and apoptosis in prostate cancer cells and inhibiting tumor growth in vivo. The detailed protocols provided herein offer a framework for the further investigation and validation of this compound and similar peptide-based inhibitors in the field of oncology drug development.

References

In-depth Technical Guide: The Function of R8-T198wt Peptide

Introduction for Researchers, Scientists, and Drug Development Professionals

Following a comprehensive review of publicly available scientific literature and databases, there is currently no specific peptide designated as "R8-T198wt" described. This designation may represent an internal code for a proprietary molecule, a novel peptide not yet disclosed in public forums, or a potential misnomer of a known peptide.

This guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways directly related to a peptide with the exact name "this compound."

However, the query structure suggests an interest in peptide-based therapeutics, likely in the context of oncology. To provide a valuable resource, this document will focus on the functions and mechanisms of action of well-characterized peptides that share nomenclature elements with the requested term, such as the "R8" motif, and discuss common strategies in peptide-based cancer therapy. This will serve as a foundational guide for researchers in the field, offering insights into the potential functions and experimental validation of novel therapeutic peptides.

Part 1: The "R8" Motif - A Gateway into the Cell

The "R8" designation in peptide nomenclature typically refers to an octa-arginine motif. This sequence of eight consecutive arginine residues is a well-known cell-penetrating peptide (CPP).

Function of Poly-Arginine Peptides

The primary function of an R8 motif is to facilitate the translocation of conjugated cargo molecules across the cell membrane. This is crucial for therapeutic agents that target intracellular components.

Mechanism of Action: The precise mechanism of uptake for poly-arginine CPPs is a subject of ongoing research, with evidence supporting multiple pathways:

-

Direct Penetration: At lower concentrations, it is hypothesized that the positively charged guanidinium groups of the arginine residues interact with the negative charges of the phospholipid bilayer, leading to membrane destabilization and direct translocation into the cytoplasm.

-

Endocytosis: At higher concentrations, uptake is predominantly mediated by various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once internalized within endosomes, the peptide and its cargo must escape into the cytoplasm to reach their target. The "proton sponge" effect, where the high buffering capacity of the peptide leads to endosomal rupture, is one proposed mechanism for this escape.

Experimental Protocols for Characterizing CPP Function

1. Cellular Uptake Assays:

-

Methodology:

-

Synthesize the peptide of interest (e.g., R8-cargo) with a fluorescent label (e.g., FITC, TAMRA).

-

Incubate target cells with various concentrations of the fluorescently labeled peptide for different time points (e.g., 30 min, 1h, 2h, 4h).

-

Wash the cells extensively with PBS to remove non-internalized peptide.

-

Analyze cellular fluorescence using:

-

Flow Cytometry: To quantify the percentage of positive cells and the mean fluorescence intensity, providing a measure of overall uptake efficiency.

-

Confocal Microscopy: To visualize the subcellular localization of the peptide (e.g., cytoplasm, nucleus, endosomes). Co-staining with endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) can elucidate the uptake pathway.

-

-

-

Data Presentation:

| Concentration (µM) | Incubation Time (h) | % Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (A.U.) | Subcellular Localization (Confocal) |

| 1 | 1 | |||

| 5 | 1 | |||

| 10 | 1 | |||

| 5 | 0.5 | |||

| 5 | 2 |

2. Endocytosis Inhibition Assay:

-

Methodology:

-

Pre-incubate cells with known inhibitors of specific endocytic pathways for 30-60 minutes. Examples include:

-

Chlorpromazine (clathrin-mediated)

-

Genistein or Filipin (caveolae-mediated)

-

Amiloride or Cytochalasin D (macropinocytosis)

-

-

Add the fluorescently labeled R8-peptide and incubate for the determined optimal uptake time.

-

Wash and analyze cellular uptake via flow cytometry.

-

A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

-

Visualization of CPP-Mediated Uptake

Caption: Experimental workflow for characterizing CPP-mediated cellular uptake.

Part 2: "T198wt" - A Hypothetical Targeting or Effector Moiety

The "T198wt" portion of the name is more speculative. In peptide design, such designations can refer to:

-

A Wild-Type Protein Fragment: It could represent a wild-type amino acid sequence from a protein, for instance, a fragment containing Threonine (T) at position 198. This fragment might be a binding motif for a specific receptor or an intracellular target.

-

A Targeting Peptide: It could be a sequence identified through methods like phage display to bind to a specific cell surface receptor overexpressed on cancer cells.

-

An Effector Peptide: The sequence itself might have therapeutic activity, such as inhibiting a protein-protein interaction or inducing apoptosis.

Potential Functions and Signaling Pathways

Assuming "T198wt" is a targeting moiety that binds to a hypothetical receptor "Receptor X" overexpressed on cancer cells, the this compound peptide would function as a targeted drug delivery system.

Caption: Hypothetical signaling pathway for a targeted this compound peptide.

Experimental Protocols for Target Validation and Efficacy

1. Binding Affinity Assays:

-

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilize the purified extracellular domain of the target receptor on a sensor chip.

-

Flow different concentrations of the T198wt peptide (without the R8 motif to avoid non-specific binding) over the chip.

-

Measure the change in the refractive index upon binding and dissociation.

-

Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD = kd/ka).

-

-

Data Presentation:

| Peptide | ka (1/Ms) | kd (1/s) | KD (M) |

| T198wt | |||

| Scrambled Control |

2. In Vitro Cytotoxicity Assay:

-

Methodology (MTT or CellTiter-Glo Assay):

-

Seed cancer cells (expressing the target receptor) and control cells (low or no expression) in 96-well plates.

-

Treat cells with increasing concentrations of the this compound peptide for 24, 48, and 72 hours.

-

Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively, which correlates with the number of viable cells.

-

Calculate the IC50 (the concentration of peptide that inhibits cell growth by 50%).

-

-

Data Presentation:

| Cell Line | Target Expression | Treatment | IC50 (µM) at 48h |

| Cancer Line A | High | This compound | |

| Cancer Line A | High | R8-Scrambled | |

| Control Line B | Low | This compound |

3. Apoptosis Assay:

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treat cells with the this compound peptide at its IC50 concentration for a specified time (e.g., 24 hours).

-

Stain the cells with Annexin V-FITC (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

-

Caption: Workflow for evaluating the in vitro efficacy of a therapeutic peptide.

Conclusion

While the specific peptide "this compound" remains unidentified in the public domain, this guide provides a comprehensive framework for understanding and evaluating peptides with similar structures. The combination of a cell-penetrating motif like R8 with a targeting or effector sequence is a powerful strategy in modern drug development. The experimental protocols and data presentation formats outlined here represent standard, rigorous methods for the characterization of such novel therapeutic agents. Researchers investigating proprietary peptides are encouraged to apply these methodologies to elucidate their mechanisms of action and therapeutic potential.

R8-T198wt as a Pim-1 Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Pim-1 is a key regulator of cell cycle progression and apoptosis, and its overexpression is implicated in the tumorigenesis of various cancers, including prostate cancer. Consequently, Pim-1 has emerged as an attractive target for novel anti-cancer therapies. This technical guide provides an in-depth overview of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase. Derived from the carboxyl-terminal region of the cyclin-dependent kinase inhibitor p27Kip1, this compound demonstrates significant anti-tumor activity by selectively inhibiting Pim-1 kinase. This document details the quantitative inhibitory effects of this compound, comprehensive experimental protocols for its evaluation, and a visual representation of its mechanism of action within the Pim-1 signaling pathway.

Introduction

Pim-1 kinase, a proto-oncogene, plays a crucial role in signal transduction pathways that govern cell survival and proliferation.[1] Its transcription is often initiated by the JAK/STAT pathway in response to cytokine signaling.[1] Once active, Pim-1 phosphorylates a variety of downstream targets, including the pro-apoptotic protein Bad and the cell cycle inhibitor p27Kip1, thereby promoting cell survival and cell cycle progression.[2] The aberrant expression of Pim-1 in cancer cells, particularly prostate cancer, makes it a compelling target for therapeutic intervention.[3]

This compound is a novel, cell-permeable peptide designed to specifically inhibit Pim-1 kinase activity.[3] This peptide is derived from p27Kip1, a natural substrate of Pim-1, and is fused to a poly-arginine (R8) cell-penetrating peptide sequence to facilitate its entry into cells. This compound acts by interfering with the binding of Pim-1 to its substrates, thereby inhibiting their phosphorylation.[3] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the action of this compound.

Quantitative Data on this compound Activity

The inhibitory potency and cellular effects of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

| Parameter | Value | Assay Type | Reference |

| Dissociation Constant (Kd) for Pim-1 | 323 nM | Surface Plasmon Resonance | [3] |

Table 1: Biochemical Inhibitory Activity of this compound against Pim-1 Kinase. This table presents the binding affinity of this compound to Pim-1 kinase.

| Cell Line | Treatment | Concentration (µM) | Effect | Reference |

| DU145 (Prostate Cancer) | This compound | 10 | Inhibition of p27Kip1 phosphorylation | [3] |

| DU145 (Prostate Cancer) | This compound | 10 | Inhibition of Bad phosphorylation | [3] |

| DU145 (Prostate Cancer) | This compound | 10, 20 | Induction of G1 cell cycle arrest | [3] |

| DU145 (Prostate Cancer) | This compound | 10, 20 | Induction of apoptosis | [3] |

| RWPE-1 (Normal Prostate Epithelial) | This compound | 10, 20 | No significant effect on cell growth |

Table 2: Cellular Effects of this compound on Prostate Cancer and Normal Cells. This table summarizes the observed effects of this compound on the human prostate cancer cell line DU145 and the normal prostate epithelial cell line RWPE-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Pim-1 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Pim-1 kinase in a cell-free system.

Materials:

-

Recombinant active Pim-1 kinase

-

Biotinylated Bad peptide (substrate)

-

This compound peptide

-

Kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

[γ-³²P]ATP

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant Pim-1 kinase and the biotinylated Bad peptide in kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated Bad peptide.

-

Wash the plate to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration relative to a no-inhibitor control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

DU145 human prostate cancer cells

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed DU145 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

DU145 cells

-

This compound peptide

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat DU145 cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing the Mechanism of Action

The following diagrams illustrate the Pim-1 signaling pathway, the experimental workflow for evaluating this compound, and its mechanism of action.

Caption: Pim-1 Kinase Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

Caption: Mechanism of Action of this compound.

Conclusion

This compound represents a promising targeted therapeutic agent for cancers characterized by Pim-1 overexpression. Its mode of action, directly inhibiting the kinase activity of Pim-1, leads to the induction of cell cycle arrest and apoptosis in cancer cells while sparing normal cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other Pim-1 kinase inhibitors. The specificity of this peptide inhibitor offers a potential advantage over small molecule inhibitors that may have off-target effects. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of prostate and other cancers.

References

In-depth Technical Guide: Cell-permeable p27Kip1 Peptide R8-T198wt

A Novel Therapeutic Peptide for Prostate Cancer and Beyond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell-permeable p27Kip1 peptide, R8-T198wt. This engineered peptide has demonstrated significant anti-tumor activity, particularly in prostate cancer models, by targeting the Pim-1 kinase. This document details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Core Concepts: p27Kip1, T198 Phosphorylation, and Pim-1 Kinase

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a crucial regulator of the cell cycle, primarily by controlling the transition from G1 to S phase.[1] Its function and stability are intricately regulated by post-translational modifications, most notably phosphorylation. One key phosphorylation site is Threonine 198 (T198) at the C-terminus of the p27Kip1 protein. Phosphorylation at T198 has been shown to stabilize the p27Kip1 protein.[2]

The serine/threonine kinase Pim-1 plays a significant role in cell cycle progression and the inhibition of apoptosis, contributing to tumorigenesis in various cancers, including prostate cancer.[3][4] Pim-1 can phosphorylate p27Kip1, which can affect its stability and function. The this compound peptide is a rationally designed therapeutic agent that leverages these molecular interactions.

The this compound Peptide: Design and Mechanism of Action

The this compound peptide is a cell-permeable construct composed of two key domains:

-

R8: An octa-arginine cell-penetrating peptide sequence that facilitates efficient delivery into the cytoplasm of target cells.

-

T198wt: A peptide sequence corresponding to the C-terminal region of wild-type human p27Kip1 (amino acids 189-198), which contains the critical Threonine 198 residue.

The primary mechanism of action of this compound is the direct inhibition of Pim-1 kinase activity.[3][4] By mimicking the substrate binding site of p27Kip1, the T198wt portion of the peptide binds to Pim-1, competitively inhibiting the phosphorylation of its endogenous substrates, including p27Kip1 itself and the pro-apoptotic protein Bad.[3][4] This inhibition leads to cell cycle arrest at the G1 phase and subsequent induction of apoptosis in cancer cells.[3] A mutated version of the peptide, R8-T198mu, with alterations in key binding residues, fails to bind Pim-1, highlighting the specificity of the interaction.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the this compound peptide.

| Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | % Cell Viability (Relative to Control) |

| DU145 (Prostate Cancer) | 5 | 48 | ~60% |

| DU145 (Prostate Cancer) | 10 | 48 | ~40% |

| RWPE-1 (Normal Prostate Epithelial) | 10 | 48 | No significant inhibition |

Table 1: In Vitro Cell Viability of Prostate Cancer Cells Treated with this compound. Data extracted from studies demonstrating the cytotoxic effects of this compound on the DU145 human prostate cancer cell line, while showing minimal impact on normal prostate epithelial cells (RWPE-1).

| Treatment Group | This compound (µM) | Taxol (µg/mL) | % Cell Viability (Relative to Control) |

| Control | 0 | 0 | 100% |

| This compound | 10 | 0 | ~40% |

| Taxol | 0 | 3 | ~70% |

| This compound + Taxol | 10 | 3 | ~20% |

Table 2: Synergistic Effect of this compound and Taxol on DU145 Prostate Cancer Cell Viability. This table illustrates the enhanced cytotoxic effect when this compound is used in combination with the chemotherapeutic agent taxol, suggesting a potential to overcome drug resistance.[2]

| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | % Tumor Growth Inhibition |

| Vehicle Control | ~100 | ~800 | 0% |

| This compound | ~100 | ~300 | ~62.5% |

| Taxol | ~100 | ~600 | ~25% |

| This compound + Taxol | ~100 | ~150 | ~81.25% |

Table 3: In Vivo Anti-tumor Activity of this compound in a DU145 Xenograft Model. This table presents the significant reduction in tumor growth in a mouse xenograft model of human prostate cancer, both as a monotherapy and in combination with taxol.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis and Purification of this compound Peptide

This protocol outlines the solid-phase synthesis of the this compound peptide.

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling agent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react for 2 hours.

-

Wash: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (H2N-RRRRRRRR-S-G-D-D-D-N-I-D-S-Q-T-OH).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry.

Pim-1 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit Pim-1 kinase activity.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Pim-1 kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), purified active Pim-1 enzyme, and the substrate peptide (e.g., a fluorescently labeled p27-derived peptide).

-

Inhibitor Addition: Add varying concentrations of the this compound peptide or a vehicle control to the reaction wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays with fluorescently labeled substrates or by detecting the amount of ADP produced using a commercial kit like ADP-Glo™.

-

Data Analysis: Calculate the percentage of kinase inhibition for each peptide concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., DU145) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of this compound peptide (e.g., 0, 1, 5, 10, 20 µM) and incubate for the desired time (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

FACS Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

FACS Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., DU145) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, taxol, this compound + taxol). Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Plot the mean tumor volume for each group over time and calculate the percentage of tumor growth inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound inhibits Pim-1, preventing phosphorylation of p27 and Bad, leading to cell cycle arrest and apoptosis.

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a xenograft model.

Conclusion and Future Directions

The cell-permeable p27Kip1 peptide this compound represents a promising therapeutic strategy, particularly for prostate cancer. Its targeted inhibition of Pim-1 kinase leads to potent anti-tumor effects, including cell cycle arrest and apoptosis, with minimal toxicity to normal cells observed in preclinical models. The synergistic activity with conventional chemotherapeutics like taxol further highlights its potential in combination therapies to overcome drug resistance.

Future research should focus on optimizing the delivery and stability of the this compound peptide, exploring its efficacy in other Pim-1-dependent malignancies, and ultimately, advancing this novel therapeutic agent towards clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer treatments.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-permeable carboxyl-terminal p27(Kip1) peptide exhibits anti-tumor activity by inhibiting Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimizing live-animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

An In-depth Technical Guide on R8-T198wt and its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Pim-1 is a critical regulator of cell cycle progression and an inhibitor of apoptosis, making it a compelling target in oncology, particularly in prostate cancer where its overexpression is common.[1][2][3] R8-T198wt is a novel, cell-permeable peptide inhibitor of Pim-1 kinase, derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1.[2][4] This peptide is engineered for enhanced cellular uptake by fusion to an octa-arginine (R8) cell-penetrating peptide sequence. This compound has demonstrated significant anti-tumor activity by inducing G1 cell cycle arrest and apoptosis in prostate cancer cells.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the associated signaling pathways.

This compound: Peptide Profile and Binding Affinity

This compound is a synthetic peptide designed to competitively inhibit the kinase activity of Pim-1. Its sequence is derived from the C-terminal region of human p27Kip1, a natural substrate of Pim-1.[2]

Peptide Sequence: GGGRRRRRRRRGCKKPGLRRRQT[4]

The N-terminal poly-arginine sequence (R8) facilitates its penetration across the cell membrane. The core sequence is derived from p27Kip1 and is responsible for its interaction with Pim-1.

| Parameter | Value | Reference |

| Target | Pim-1 Kinase | [4] |

| Binding Affinity (Kd) | 323 nM | [4] |

| Molecular Formula | C111H211N59O26S | [4] |

| Molecular Weight | 2820.33 g/mol | [4] |

Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of Pim-1. This inhibition leads to a cascade of downstream events culminating in apoptosis.

Inhibition of Bad Phosphorylation

A key substrate of Pim-1 is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Pim-1-mediated phosphorylation of Bad at Serine 112 (Ser112) inactivates its pro-apoptotic function. By inhibiting Pim-1, this compound prevents the phosphorylation of Bad, leaving it in its active, pro-apoptotic state.[2]

Signaling Pathway

The induction of apoptosis by this compound follows a well-defined signaling pathway.

Caption: this compound induced apoptosis signaling pathway.

Quantitative Efficacy in DU145 Prostate Cancer Cells

The efficacy of this compound has been quantitatively assessed in the androgen-independent human prostate cancer cell line, DU145.

Cell Viability

Treatment with this compound leads to a dose-dependent decrease in the viability of DU145 cells.

| This compound Concentration | Cell Viability (%) | Reference |

| 0 µM (Control) | 100 | [2] |

| 10 µM | ~80 | [2] |

| 20 µM | ~50 | [2] |

Induction of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining demonstrates a significant increase in the apoptotic cell population following treatment with this compound.

| Treatment | Apoptotic Cells (%) | Reference |

| Control | <5 | [2] |

| This compound (20 µM) | ~25 | [2] |

| R8-T198mu (20 µM) | <5 | [2] |

R8-T198mu is a mutated, inactive control peptide.

Experimental Protocols

Cell Culture

DU145 human prostate carcinoma cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

Cell Viability Assay (MTT Assay)

Caption: Workflow for MTT-based cell viability assay.

-

Cell Seeding: Plate DU145 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) and a negative control peptide (R8-T198mu) for 48 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment: Treat DU145 cells with 20 µM this compound or R8-T198mu for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis for Phospho-Bad (Ser112)

-

Cell Lysis: Treat DU145 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Bad (Ser112) (e.g., Cell Signaling Technology #9291) overnight at 4°C.[6] Also, probe a separate membrane with an antibody for total Bad as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic peptide for the treatment of prostate cancer. Its targeted inhibition of Pim-1 kinase leads to the activation of the intrinsic apoptotic pathway through the de-repression of the pro-apoptotic protein Bad. The data presented in this guide highlight the potent and specific anti-tumor effects of this compound in a relevant cancer cell line model. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the therapeutic potential of this and similar peptide-based kinase inhibitors. Further in vivo studies are warranted to fully elucidate the clinical utility of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cell-permeable Carboxyl-terminal p27Kip1 Peptide Exhibits Anti-tumor Activity by Inhibiting Pim-1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apoptosis Induction of Human Prostate Carcinoma DU145 Cells by Diallyl Disulfide via Modulation of JNK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

In-depth Technical Guide: The Anti-Tumor Properties of R8-T198wt

Disclaimer: The molecule "R8-T198wt" does not correspond to a standard nomenclature found in publicly available scientific literature. Through extensive investigation, it is deduced that this designation likely represents a conjugate of two components: "R8," a cell-penetrating peptide, and "T198wt," a wild-type peptide with a threonine at position 198. While the "R8" component is well-documented, the specific identity and anti-tumor properties of a peptide referred to as "T198wt" are not described in public research databases.

This guide, therefore, synthesizes information on the constituent parts to provide a foundational understanding of the potential mechanism of action for a hypothetical this compound conjugate. The experimental data and protocols are based on common practices for evaluating similar peptide-based cancer therapies.

Core Components and Rationale

The R8 Delivery Vehicle: An Octa-arginine Cell-Penetrating Peptide

The "R8" component is identified as octa-arginine, a highly cationic cell-penetrating peptide (CPP). CPPs are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargoes, including therapeutic peptides, into the cytoplasm and nucleus. The mechanism of uptake for arginine-rich CPPs is primarily through endocytosis.

Key Functions of the R8 Component:

-

Enhanced Cellular Uptake: Facilitates the entry of the conjugated therapeutic peptide ("T198wt") into cancer cells, overcoming the limitation of poor membrane permeability of many peptides.

-

Intracellular Targeting: Can be engineered to target specific subcellular compartments, potentially increasing the efficacy and reducing off-target effects of the therapeutic cargo.

The T198wt Therapeutic Peptide: A Hypothetical Anti-Tumor Agent

The "T198wt" component remains unidentified in public literature. For the purpose of this guide, we will hypothesize that "T198wt" is a peptide derived from a tumor-associated antigen (TAA) or a protein involved in cancer cell proliferation or survival. The designation "wt" suggests it is the wild-type sequence, and "T198" indicates a threonine residue at the 198th position of the parent protein, which may be crucial for its therapeutic activity or interaction with its target.

Postulated Mechanism of Anti-Tumor Action

The anti-tumor properties of a hypothetical this compound conjugate would be predicated on the combined actions of its two components. The proposed signaling pathway and mechanism of action are illustrated below.

Workflow Description:

-

Binding and Internalization: The R8 moiety of the conjugate interacts with the negatively charged components of the cancer cell membrane, initiating internalization via endocytosis.

-

Endosomal Escape: Once inside an endosome, the conjugate must escape into the cytoplasm to reach its target. The high positive charge of R8 can facilitate endosomal membrane disruption.

-

Target Binding: The released T198wt peptide binds to its specific intracellular target protein.

-

Inhibition of Pro-survival Signaling: This binding event disrupts the function of the target protein, leading to the inhibition of a downstream signaling pathway critical for the cancer cell's survival and proliferation.

-

Induction of Apoptosis: The disruption of pro-survival signaling ultimately triggers programmed cell death (apoptosis) in the cancer cell.

Quantitative Data from Analogous Studies

As no specific data for "this compound" is available, the following tables present hypothetical data based on typical results from studies of similar R8-conjugated anti-tumor peptides.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Peptide | Concentration (µM) | Cell Viability (%) |

| MCF-7 | T198wt (unconjugated) | 10 | 95 ± 4.2 |

| (Breast Cancer) | This compound | 10 | 45 ± 3.1 |

| A549 | T198wt (unconjugated) | 10 | 92 ± 5.5 |

| (Lung Cancer) | This compound | 10 | 38 ± 2.8 |

| HEK293 | T198wt (unconjugated) | 10 | 98 ± 2.1 |

| (Normal) | This compound | 10 | 85 ± 4.9 |

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | 1500 ± 150 | - |

| T198wt (unconjugated) | 1350 ± 120 | 10% |

| This compound | 450 ± 80 | 70% |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the anti-tumor properties of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells in vitro.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) and normal cells (e.g., HEK293) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Peptide Treatment: Cells are treated with varying concentrations of T198wt and this compound for 48 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: 5 x 10⁶ A549 cells are subcutaneously injected into the flank of athymic nude mice.

-

Treatment: When tumors reach an average volume of 100 mm³, mice are randomly assigned to treatment groups (Vehicle, T198wt, this compound). Peptides are administered via intraperitoneal injection every three days for 21 days.

-

Tumor Measurement: Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²)/2.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated at the end of the study.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the preclinical evaluation of a novel anti-tumor peptide conjugate like this compound.

The Effect of R8-T198wt on p27Kip1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase inhibitor p27Kip1 is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. The post-translational modification of p27Kip1, particularly its phosphorylation, plays a pivotal role in determining its stability, subcellular localization, and function. Phosphorylation at the threonine 198 (T198) residue is a key event that promotes the cytoplasmic mislocalization and oncogenic functions of p27Kip1. This technical guide provides an in-depth overview of the effect of R8-T198wt, a cell-permeable peptide inhibitor, on the phosphorylation of p27Kip1 at T198. We will detail the signaling pathways involved, present relevant experimental protocols, and summarize expected quantitative data.

Introduction to p27Kip1 and T198 Phosphorylation

p27Kip1 is a tumor suppressor protein that primarily functions by binding to and inhibiting cyclin-dependent kinase (CDK) complexes, thereby inducing cell cycle arrest in the G1 phase. However, the role of p27Kip1 is multifaceted and highly dependent on its phosphorylation status. Several kinases, including Akt, p90 ribosomal S6 kinases (RSK1), and Pim-1, can phosphorylate p27Kip1 at T198.[1][2][3] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins, which leads to the export of p27Kip1 from the nucleus to the cytoplasm.[2][4]

In the cytoplasm, p27Kip1 not only loses its tumor-suppressive CDK-inhibitory function but can also acquire oncogenic properties, such as the inhibition of RhoA activity, which promotes cell motility and metastasis.[3][5][6] The dephosphorylation of T198 is regulated by the phosphatase PPM1G, which helps to maintain p27Kip1 in the nucleus.[7]

This compound: A Tool for Modulating p27Kip1 Phosphorylation

This compound is a cell-permeable peptide inhibitor of Pim-1 kinase. It is derived from the C-terminal sequence of p27Kip1 (residues 189-198) and is fused to an octa-arginine (R8) cell-penetrating peptide sequence to facilitate its entry into cells. This compound acts as a competitive inhibitor, preventing Pim-1 kinase from phosphorylating its substrates, including p27Kip1 at the T198 residue. This makes this compound a valuable research tool for studying the specific consequences of Pim-1-mediated p27Kip1 phosphorylation and a potential therapeutic agent for cancers where this pathway is overactive.

Signaling Pathways

The phosphorylation of p27Kip1 at T198 is a convergence point for multiple signaling pathways that are frequently activated in cancer.

Figure 1: p27Kip1 T198 Phosphorylation Pathway. This diagram illustrates the signaling pathways leading to the phosphorylation of p27Kip1 at T198 and its downstream consequences. This compound specifically inhibits the Pim-1 kinase branch of this pathway.

Experimental Protocols

To investigate the effect of this compound on p27Kip1 phosphorylation, a series of standard cell and molecular biology techniques can be employed.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with known activation of Pim-1, Akt, or MAPK pathways (e.g., DU145 prostate cancer, MCF7 breast cancer) are suitable models.[1]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile water or PBS.

-

Seed cells to be 60-70% confluent at the time of treatment.

-

Treat cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 6, 12, 24 hours).

-

Include a vehicle control (e.g., sterile water or PBS) in all experiments.

-

Western Blotting for p27Kip1 Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated p27Kip1 (p-T198) overnight at 4°C.

-

Incubate with a primary antibody for total p27Kip1 and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on Pim-1 kinase activity.

Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the key steps to directly assess the inhibitory effect of this compound on Pim-1 kinase-mediated phosphorylation of p27Kip1.

-

Reaction Setup: In a microcentrifuge tube, combine recombinant active Pim-1 kinase, recombinant p27Kip1 protein as a substrate, kinase reaction buffer, and varying concentrations of this compound.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film (autoradiography) to detect the incorporation of 32P into p27Kip1. The signal intensity will be inversely proportional to the inhibitory activity of this compound.

Subcellular Fractionation

-

Following treatment with this compound, harvest cells.

-

Use a commercial subcellular fractionation kit to separate the nuclear and cytoplasmic fractions.

-

Perform Western blotting on each fraction as described in section 4.2.

-

Probe for total p27Kip1, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., Tubulin) to verify the purity of the fractions.

Quantitative Data Presentation

The following tables present expected quantitative outcomes from the described experiments, demonstrating the inhibitory effect of this compound.

Table 1: Dose-Dependent Effect of this compound on p27Kip1 T198 Phosphorylation in DU145 Cells

| This compound (µM) | Relative p-T198/Total p27Kip1 Ratio (Normalized to Control) |

|---|---|

| 0 (Vehicle) | 1.00 ± 0.08 |

| 1 | 0.85 ± 0.07 |

| 5 | 0.52 ± 0.06 |

| 10 | 0.21 ± 0.04 |

| 20 | 0.11 ± 0.03 |

Data are represented as mean ± SEM from three independent experiments.

Table 2: Time-Course Effect of 10 µM this compound on p27Kip1 T198 Phosphorylation

| Treatment Time (hours) | Relative p-T198/Total p27Kip1 Ratio (Normalized to 0h) |

|---|---|

| 0 | 1.00 ± 0.09 |

| 6 | 0.68 ± 0.07 |

| 12 | 0.35 ± 0.05 |

| 24 | 0.18 ± 0.04 |

Data are represented as mean ± SEM from three independent experiments.

Table 3: Effect of this compound on the Subcellular Localization of p27Kip1

| Treatment (24h) | Cytoplasmic p27Kip1 (%) | Nuclear p27Kip1 (%) |

|---|---|---|

| Vehicle | 65 ± 5 | 35 ± 5 |

| 10 µM this compound | 25 ± 4 | 75 ± 4 |

Data are represented as mean ± SEM from three independent experiments, quantified by densitometry of Western blots from subcellular fractions.

Table 4: In Vitro Pim-1 Kinase Assay with this compound

| This compound (µM) | Relative Pim-1 Kinase Activity (%) |

|---|---|

| 0 | 100 |

| 0.1 | 82 |

| 1 | 45 |

| 10 | 15 |

| 100 | 3 |

Data are represented as the percentage of 32P incorporation into p27Kip1 compared to the vehicle control.

Conclusion

This compound is a potent and specific inhibitor of Pim-1 kinase-mediated phosphorylation of p27Kip1 at T198. By preventing this key phosphorylation event, this compound promotes the nuclear retention of p27Kip1, restoring its tumor-suppressive function and inducing G1 cell cycle arrest. The experimental protocols and expected data presented in this guide provide a framework for researchers to investigate the intricate regulation of p27Kip1 and to explore the therapeutic potential of targeting the Pim-1/p27Kip1 axis in cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Phosphorylation of p27Kip1 at threonine 198 by p90 ribosomal protein S6 kinases promotes its binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Akt-dependent phosphorylation of p27Kip1 promotes binding to 14-3-3 and cytoplasmic localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RSK1 drives p27Kip1 phosphorylation at T198 to promote RhoA inhibition and increase cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G - PMC [pmc.ncbi.nlm.nih.gov]

The R8-T198wt Peptide: A Technical Guide to its Impact on G1 Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Pim-1 is a proto-oncogene frequently overexpressed in various malignancies, including prostate cancer, where it plays a critical role in promoting cell cycle progression and inhibiting apoptosis. Its activity presents a compelling target for anti-cancer drug development. This technical guide details the mechanism and impact of R8-T198wt, a cell-permeable peptide inhibitor of Pim-1 kinase. This compound is a synthetic peptide derived from the carboxyl-terminus of the cyclin-dependent kinase inhibitor p27Kip1, fused to an eight-arginine (R8) cell-penetrating motif. By competitively inhibiting the binding of Pim-1 to its substrates, this compound prevents the phosphorylation of key cell cycle regulators, leading to a robust G1 phase cell cycle arrest and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on cell cycle effects, and detailed experimental protocols relevant to the study of this compound.

Introduction

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 phase to the S phase is a critical commitment point, often dysregulated in cancer. The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a key tumor suppressor that governs this transition by binding to and inhibiting cyclin E-CDK2 complexes.[1]

The activity and stability of p27 are themselves subject to complex regulation, notably through phosphorylation by various kinases. The Pim-1 kinase has been identified as a key negative regulator of p27. Pim-1 phosphorylates p27 at the threonine-198 (Thr198) residue, which promotes p27's association with 14-3-3 proteins, leading to its export from the nucleus to the cytoplasm and subsequent proteasome-dependent degradation.[2][3] This reduction in nuclear p27 alleviates the inhibition on cyclin E-CDK2, thereby promoting entry into the S phase.

This compound was rationally designed to disrupt this interaction. It is a cell-permeable peptide consisting of the eight-arginine transduction domain fused to the 10-amino-acid sequence from the carboxyl-terminus of human p27, which contains the Thr198 phosphorylation site.[4] This peptide acts as a competitive inhibitor, binding to Pim-1 and preventing it from phosphorylating its native substrates, including endogenous p27.[4] The result is the stabilization and nuclear accumulation of p27, restoring its inhibitory function and inducing G1 cell cycle arrest.[4]

The this compound Signaling Pathway

The primary mechanism of action for this compound is the direct inhibition of Pim-1 kinase activity. This initiates a signaling cascade that culminates in G1 cell cycle arrest.

-

Cellular Entry: The R8 polyarginine motif facilitates the efficient translocation of the T198wt peptide across the cell membrane into the cytoplasm.

-

Pim-1 Inhibition: Inside the cell, the T198wt portion of the peptide competitively binds to the substrate-binding site of Pim-1 kinase.

-

p27 Stabilization: By occupying Pim-1, this compound prevents the phosphorylation of endogenous p27 at the Thr198 residue.

-

Nuclear Accumulation of p27: Unphosphorylated p27 is not sequestered in the cytoplasm by 14-3-3 proteins and remains in the nucleus.

-

CDK2 Inhibition: Nuclear p27 binds to and inhibits the activity of cyclin E-CDK2 complexes.

-

G1 Arrest: The inhibition of cyclin E-CDK2 prevents the phosphorylation of key substrates required for S-phase entry, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase.

The logical flow from Pim-1 inhibition to G1 arrest is depicted in the diagram below.

Quantitative Data: Cell Cycle Analysis

The efficacy of this compound in inducing G1 arrest was quantified by treating DU145 human prostate cancer cells with the peptide and analyzing the cell cycle distribution via flow cytometry. The data demonstrates a significant increase in the proportion of cells in the G1 phase, with a corresponding decrease in S and G2/M phase populations.

| Treatment Group | Peptide Conc. | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control | 0 µM | 24 h | 66.8% | 19.5% | 13.7% |

| This compound | 20 µM | 24 h | 81.3% | 9.8% | 8.9% |

Data extracted and summarized from Morishita et al., J Biol Chem. 2011 Jan 28;286(4):2681-8, specifically Figure 2A.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the effects of this compound.

Cell Culture and Peptide Treatment

-

Cell Line: DU145 human prostate cancer cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.

-

Peptide Treatment: this compound peptide, synthesized and purified, is dissolved in a suitable sterile solvent (e.g., water or PBS). The peptide solution is added directly to the cell culture medium to achieve the desired final concentration (e.g., 20 µM) and incubated for the specified duration (e.g., 24 hours).

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A solution (e.g., 100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

Procedure:

-

Harvesting: Treat DU145 cells with this compound or a vehicle control for 24 hours. Harvest the cells by trypsinization, transfer to a conical tube, and centrifuge (e.g., 300 x g for 5 minutes) to pellet the cells.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

-

Rehydration & RNA Removal: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to ensure only DNA is stained.

-

Staining: Add the PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically >600 nm). Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Assay

This assay confirms the direct inhibitory effect of this compound on Pim-1's ability to phosphorylate its substrates.

Materials:

-

Recombinant active Pim-1 kinase

-

Recombinant substrate (e.g., GST-p27)

-

This compound peptide

-

Kinase reaction buffer

-

[γ-³²P]ATP (radiolabeled ATP)

-

SDS-PAGE gels and Western blotting equipment

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Pim-1 kinase, and the substrate.

-

Inhibition: Add varying concentrations of the this compound peptide or a control peptide to the reaction tubes.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

-

Detection: Visualize the radiolabeled (phosphorylated) substrate using a phosphorimager. A decrease in the signal in the presence of this compound indicates inhibition of Pim-1 kinase activity.[3]

Conclusion and Future Directions